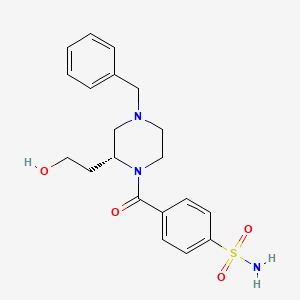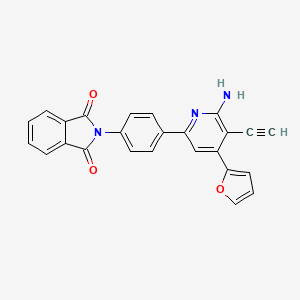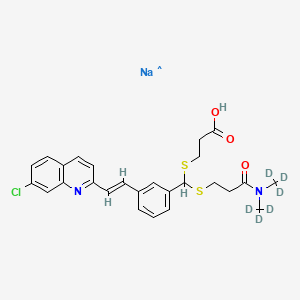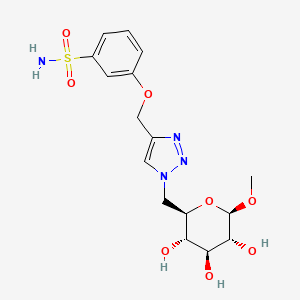
CA IX-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CA IX-IN-1 is a small molecule inhibitor specifically targeting carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH within tumor cells. CA IX is overexpressed in many solid tumors and is associated with tumor growth, metastasis, and resistance to therapy. By inhibiting CA IX, this compound aims to disrupt the tumor microenvironment, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CA IX-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and specificity for CA IX. Common synthetic routes include:
Formation of the core scaffold: This typically involves a series of condensation reactions.
Functionalization: Introduction of various functional groups through substitution reactions to improve binding affinity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
CA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the functional groups involved but often include catalysts like palladium on carbon
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their efficacy and specificity in inhibiting CA IX .
科学的研究の応用
CA IX-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of carbonic anhydrases.
Biology: Helps in understanding the role of CA IX in cellular processes such as pH regulation and cell survival under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CA IX, such as renal cell carcinoma and glioblastoma.
Industry: Used in the development of diagnostic tools and imaging agents for detecting CA IX expression in tumors .
作用機序
CA IX-IN-1 exerts its effects by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a disruption in pH regulation within tumor cells, causing an acidic microenvironment that is unfavorable for tumor growth and survival. The inhibition of CA IX also affects various signaling pathways involved in cell proliferation, migration, and invasion .
類似化合物との比較
Similar Compounds
SLC-0111: Another small molecule inhibitor targeting CA IX, currently in clinical trials.
VD11-4-2: A fluorinated benzenesulfonamide derivative with high affinity for CA IX.
VR16-09: Another benzenesulfonamide derivative with promising anti-cancer activity .
Uniqueness of CA IX-IN-1
This compound stands out due to its high specificity and binding affinity for CA IX, making it a potent inhibitor with minimal off-target effects. Its unique chemical structure allows for better penetration and retention within tumor tissues, enhancing its therapeutic potential .
特性
分子式 |
C16H22N4O8S |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |
InChIキー |
PXLVITSDFJJJEU-IBEHDNSVSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


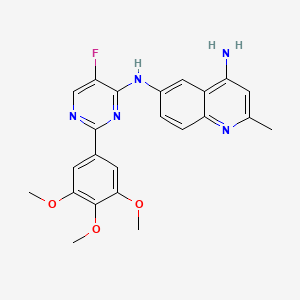
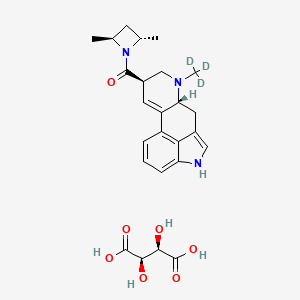
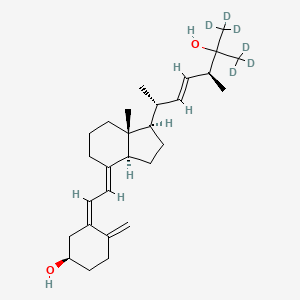
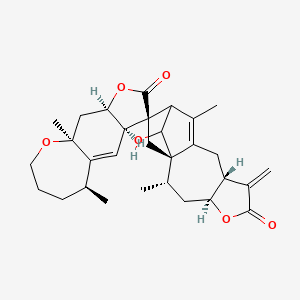
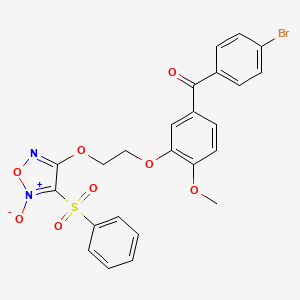
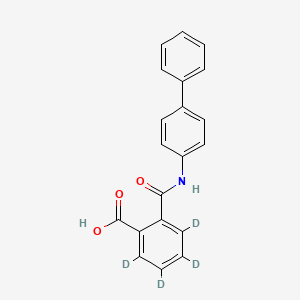
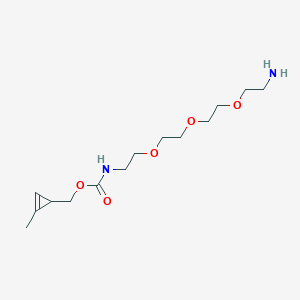
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
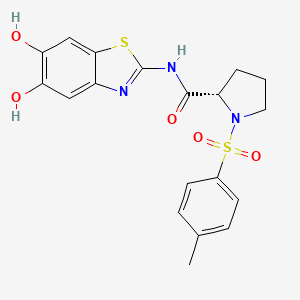
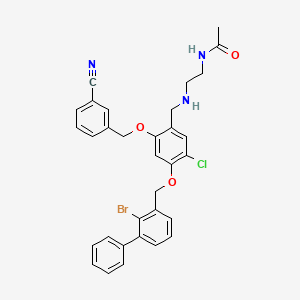
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
